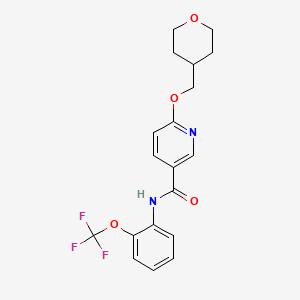

![molecular formula C24H23NO5 B2363309 methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate CAS No. 898439-66-2](/img/structure/B2363309.png)

methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Tubulin Polymerization Inhibition

Research has demonstrated that certain compounds with structural features similar to the query molecule, such as isoquinoline derivatives, exhibit promising antiproliferative activity towards human cancer cells. This activity is attributed to the inhibition of tubulin polymerization, a crucial process in cell division. This mechanism suggests the compound's potential application in developing anticancer agents. For instance, a study on a series of indenopyrazoles, which share some structural motifs with isoquinolines, highlighted a compound with significant antiproliferative activity due to its role as a tubulin inhibitor (Hidemitsu Minegishi et al., 2015).

Synthetic Methodologies

The synthesis of complex isoquinoline and pyridine derivatives plays a crucial role in the exploration of pharmacologically active compounds. Various methodologies for synthesizing such compounds, including those incorporating isoquinoline and pyridine rings, have been developed. These methods are crucial for constructing molecules with potential applications in drug discovery and material science. For example, the development of new synthetic routes for isoquinolinecarboxylic acids and related compounds expands the toolkit for accessing diverse molecular scaffolds (L. Deady & N. Quazi, 1992).

Aggregation Enhanced Emission

The study of naphthalimide-based compounds, including those related to the query molecule, reveals their ability to form nanoaggregates in aqueous solutions, exhibiting aggregation-enhanced emission. This property is significant for developing new materials for optical and electronic applications, such as sensors, organic light-emitting diodes (OLEDs), and fluorescence markers (A. Srivastava et al., 2016).

Alkaloid Biosynthesis

In the context of natural product synthesis and modification, the engineering of biosynthetic pathways to improve the production of benzylisoquinoline alkaloids (BIAs) has been explored. BIAs are a significant class of plant-derived compounds with various pharmacological activities. Overexpression of specific enzymes in the pathway can lead to increased production of these valuable compounds, demonstrating the potential of genetic and metabolic engineering in enhancing the synthesis of target molecules (T. Inui et al., 2007).

properties

IUPAC Name |

methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c1-28-24(27)19-8-6-17(7-9-19)15-30-23-16-29-21(12-22(23)26)14-25-11-10-18-4-2-3-5-20(18)13-25/h2-9,12,16H,10-11,13-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRXQHALPXLSAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2363226.png)

![(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2363230.png)

![N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2363235.png)

![3-[(2-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2363236.png)

![N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2363237.png)

![4-methoxy-2,5-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2363240.png)

![1-Cyclopentyl-3-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2363241.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2363243.png)

![5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2363245.png)

![N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2363247.png)